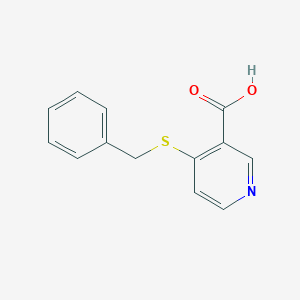

4-(Benzylthio)nicotinic acid

Descripción

4-(Benzylthio)nicotinic acid is a nicotinic acid derivative featuring a benzylthio (-S-CH₂C₆H₅) substituent at the 4-position of the pyridine ring.

Propiedades

Fórmula molecular |

C13H11NO2S |

|---|---|

Peso molecular |

245.3 g/mol |

Nombre IUPAC |

4-benzylsulfanylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H11NO2S/c15-13(16)11-8-14-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |

Clave InChI |

YNBTYNHFAYVLBU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC2=C(C=NC=C2)C(=O)O |

SMILES canónico |

C1=CC=C(C=C1)CSC2=C(C=NC=C2)C(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(Benzylthio)nicotinic acid with structurally related nicotinic acid derivatives:

*Calculated from formula C₁₃H₁₁NO₂S. †From large-scale synthesis . ‡From organolithium addition . §From synthesis report .

Thermodynamic and Spectroscopic Data

- IR/NMR Profiles : Benzylthio-containing compounds (e.g., 4i–4l ) show characteristic IR peaks for C≡N (2220–2230 cm⁻¹) and S-H (2550–2600 cm⁻¹), while ^1H NMR signals for benzyl protons appear at δ 4.18–4.35 .

- Thermochemical Data : For benzoic acid derivatives (e.g., 4-(acetylthio)benzoic acid), reaction enthalpies (ΔrH°) are documented, providing insights into the stability of sulfur-containing aromatics .

Q & A

Q. What are the standard synthetic routes for preparing 4-(Benzylthio)nicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : 4-(Benzylthio)nicotinic acid can be synthesized via nucleophilic substitution at the 4-position of nicotinic acid derivatives. A common approach involves reacting pyridyl-3-oxazolines (derived from nicotinic acid) with benzylthiol or benzylthio-containing reagents under organolithium-mediated conditions . For example, organolithium reagents (e.g., phenyllithium) facilitate the formation of 1,4-dihydropyridine intermediates, which are subsequently oxidized to yield 4-substituted nicotinic acids. Optimization includes controlling reaction temperature (e.g., −78°C for organolithium addition), solvent selection (e.g., THF), and post-reaction oxidation (e.g., air exposure or chemical oxidants) . Evidence from analogous syntheses (e.g., methyl ester formation in methanol with H₂SO₄ catalysis ) suggests reflux conditions and acid catalysts may improve yields for ester or thioether derivatives.

Q. How can researchers characterize 4-(Benzylthio)nicotinic acid using spectroscopic and analytical techniques?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups, such as the S–C stretching vibration (~600–700 cm⁻¹) for the benzylthio group and carbonyl (C=O) stretching (~1680–1720 cm⁻¹) for the carboxylic acid .

- ¹H NMR : Look for signals corresponding to the benzyl group (aromatic protons at δ 7.2–7.4 ppm and CH₂ protons at δ 4.1–4.2 ppm) and pyridine ring protons (δ 8.0–9.0 ppm) .

- HRMS : Confirm molecular weight and fragmentation patterns to verify purity and structure .

- Melting Point : Compare observed values with literature data (e.g., analogues like 2-(Benzylthio)pyrimidines melt at 186–219°C ).

Q. What safety protocols are critical when handling 4-(Benzylthio)nicotinic acid in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and impermeable lab coats .

- Storage : Keep in sealed containers in a dry, ventilated area away from oxidizers .

- Waste Disposal : Follow hazardous waste regulations, using approved containers for halogenated/organosulfur compounds .

Advanced Research Questions

Q. How does the benzylthio substituent influence the reactivity and stability of nicotinic acid derivatives under oxidative conditions?

- Methodological Answer : The benzylthio group (–S–CH₂C₆H₅) is electron-rich, potentially altering redox behavior. For example, nicotinic acid derivatives undergo oxidation at the pyridine ring or sulfur atom. In acidic media, peroxomonosulfate oxidizes nicotinic acid to N→O products, but the benzylthio group may redirect reactivity toward sulfoxide/sulfone formation . Stability studies should include:

- pH-Dependent Kinetics : Monitor degradation rates via HPLC under varying pH (e.g., 2–10).

- Oxidant Screening : Compare H₂O₂, KMnO₄, and peroxomonosulfate to identify dominant pathways .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres .

Q. What strategies can resolve contradictions in reported synthetic yields or spectral data for 4-substituted nicotinic acids?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, moisture levels) from conflicting studies .

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) to confirm assignments .

- Collaborative Studies : Cross-validate results with independent labs using shared protocols .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate 4-(Benzylthio)nicotinic acid’s biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., 4-alkylthio, 4-aminothio) to test electronic/steric effects .

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) or receptor binding using fluorescence polarization or SPR .

- Pharmacokinetic Modeling : Apply mixed-effects models to analyze dose-response data in preclinical studies (e.g., obese Zucker rats) .

- Metabolite Profiling : Use LC-MS/MS to identify oxidation or conjugation products in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.